Welcome to the BenchChem Online Store!
molecular formula C10H13BO4 B8315361 5-[1,3]Dioxolan-2-yl-2-methylphenylboronic acid

5-[1,3]Dioxolan-2-yl-2-methylphenylboronic acid

Cat. No. B8315361
M. Wt: 208.02 g/mol
InChI Key: QDJFWNSICRYAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06924400B2

Procedure details

In a manner similar to that of Example 2(k), by reacting 11.1 g (46 mmol) of 2-(3-bromo-4-methylphenyl)[1,3]dioxolane with 12.3 ml (55 mmol) of triisopropyl borate, 6 g (88%) of product are obtained in the form of an oil.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:9]2[O:13][CH2:12][CH2:11][O:10]2)[CH:5]=[CH:6][C:7]=1[CH3:8].[B:14](OC(C)C)([O:19]C(C)C)[O:15]C(C)C>>[O:10]1[CH2:11][CH2:12][O:13][CH:9]1[C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([B:14]([OH:19])[OH:15])[CH:3]=1

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1C)C1OCCO1
Step Two
Name
Quantity
12.3 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
product
Quantity
6 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained in the form of an oil

Outcomes

Product
Name
Type
Smiles
O1C(OCC1)C=1C=CC(=C(C1)B(O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.